tert-Butyl 2-formyl-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate
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Overview
Description
1,1-Dimethylethyl 2-formyl-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The specific structure of this compound includes a pyrrolo[3,4-d]pyrimidine core, which is known for its biological activity and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethylethyl 2-formyl-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate typically involves multiple steps, starting from readily available starting materials. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the use of bismuth nitrate pentahydrate as a catalyst in the presence of 2,5-dimethoxytetrahydrofuran can yield pyrrole derivatives with excellent efficiency .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
1,1-Dimethylethyl 2-formyl-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The hydrogen atoms on the pyrrole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the formyl group yields a carboxylic acid, while reduction yields an alcohol.
Scientific Research Applications
1,1-Dimethylethyl 2-formyl-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: The compound has potential therapeutic applications, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of 1,1-Dimethylethyl 2-formyl-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, making it a versatile tool in drug discovery and development .
Comparison with Similar Compounds
Similar Compounds
Pyrrolopyrazine derivatives: These compounds also contain a pyrrole ring and exhibit similar biological activities, such as antimicrobial and anti-inflammatory effects.
Indole derivatives: Indoles are another class of heterocyclic compounds with significant biological activity, including anticancer and antimicrobial properties.
Uniqueness
1,1-Dimethylethyl 2-formyl-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate is unique due to its specific structure, which combines a pyrrolo[3,4-d]pyrimidine core with a formyl and carboxylate group. This combination of functional groups provides the compound with distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research.
Properties
Molecular Formula |
C12H15N3O3 |
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Molecular Weight |
249.27 g/mol |
IUPAC Name |
tert-butyl 2-formyl-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C12H15N3O3/c1-12(2,3)18-11(17)15-5-8-4-13-10(7-16)14-9(8)6-15/h4,7H,5-6H2,1-3H3 |
InChI Key |
GPDHTJMGKHVASV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=CN=C(N=C2C1)C=O |
Origin of Product |
United States |
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